2-Methoxypropionyl chloride
Description
2-Methoxypropionyl chloride (CAS: 56680-75-2) is an acyl chloride derivative featuring a methoxy group (-OCH₃) at the α-position of the propionyl chloride backbone. This compound is primarily utilized in organic synthesis as an acylating agent, facilitating the introduction of the methoxypropionyl group into target molecules. Its reactivity stems from the electrophilic carbonyl carbon, which undergoes nucleophilic substitution or addition reactions.
Properties
CAS No. |
56680-75-2 |
|---|---|
Molecular Formula |
C4H7ClO2 |
Molecular Weight |
122.55 g/mol |
IUPAC Name |
2-methoxypropanoyl chloride |
InChI |
InChI=1S/C4H7ClO2/c1-3(7-2)4(5)6/h3H,1-2H3 |
InChI Key |
NBEMORIANHKPTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)Cl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 2-methoxypropionyl chloride and related compounds:
Reactivity and Stability
- Electrophilicity :
- The methoxy group in This compound is electron-donating, reducing carbonyl electrophilicity compared to 2-chloropropionyl chloride , where chlorine’s electron-withdrawing effect enhances reactivity .
- The trifluoromethyl group in α-methoxy-α-trifluoromethylphenylacetyl chloride significantly increases electrophilicity, making it suitable for reactions requiring strong acylating agents .
- Steric Effects :
- Conjugation and Stability :
Key Research Findings
- Synthetic Utility: Fluorinated analogs like α-methoxy-α-trifluoromethylphenylacetyl chloride are critical in medicinal chemistry for improving metabolic stability of drug candidates . 2-Phenoxypropionyl chloride’s aromatic moiety enables synthesis of bioactive phenoxy esters, relevant in herbicide development .
- Safety Protocols :
- NIOSH guidelines emphasize engineering controls (e.g., local exhaust ventilation) for handling toxic acyl chlorides, applicable to 2-chloropropionyl chloride and similar compounds .
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for synthesizing 2-Methoxypropionyl chloride in a laboratory setting?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters such as temperature, solvent choice (e.g., anhydrous dichloromethane or THF), and stoichiometric ratios of precursors (e.g., methoxypropionic acid and thionyl chloride). Characterization via NMR (¹H/¹³C) and FT-IR is essential to confirm acyl chloride formation and monitor byproducts. For reproducibility, ensure strict anhydrous conditions and inert gas purging to prevent hydrolysis. Post-reaction purification via fractional distillation or column chromatography may be necessary to isolate high-purity product .
Q. What safety protocols should researchers prioritize when handling this compound?
- Methodological Answer :
- Engineering Controls : Use fume hoods for all procedures to minimize inhalation exposure. Local exhaust ventilation is recommended for large-scale reactions .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, Tyvek® suits, and chemical goggles. Safety data for analogous acyl chlorides highlight nitrile’s resistance to permeation .
- Emergency Measures : Provide eyewash stations and emergency showers. Contaminated clothing must be removed immediately and decontaminated using HEPA-filtered vacuums or wet methods to avoid dust dispersion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?
- Methodological Answer : Stability discrepancies often arise from impurities (e.g., residual acids or moisture) or storage temperature fluctuations. Conduct accelerated stability studies under controlled conditions (e.g., -20°C vs. 4°C) with periodic HPLC analysis to track degradation products. Compare results against literature data while accounting for methodological differences (e.g., solvent systems, analytical techniques). For instance, BASF’s guidelines for similar chlorides emphasize pre-use testing to validate stability claims .
Q. What strategies are effective for analyzing the reaction mechanisms of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Kinetic Studies : Use in-situ FT-IR or NMR to monitor reaction progress and intermediate formation (e.g., tetrahedral intermediates).
- Computational Modeling : Apply DFT calculations to map energy barriers and transition states, particularly for stereoselective reactions.
- Isotopic Labeling : Incorporate ¹⁸O or deuterated reagents to trace oxygen exchange pathways and confirm mechanistic hypotheses .
Q. How should researchers address gaps in toxicological data for this compound?
- Methodological Answer :
- Literature Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., 2-Ethylhexanoyl chloride) to infer potential hazards. For example, Cayman Chemical’s SDS for related hydrochlorides notes delayed toxicity symptoms requiring 48-hour medical observation .
- In Vitro Testing : Perform acute toxicity assays (e.g., zebrafish embryo models) to estimate LC₅₀ values. Prioritize OECD guidelines for consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
